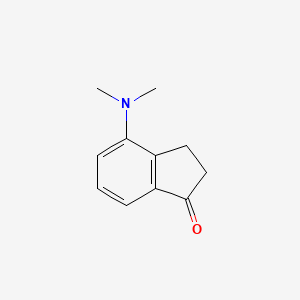
Anthracene-1,2-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene-1,2-disulfonic acid is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two sulfonic acid groups attached to the 1 and 2 positions of the anthracene ring. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of anthracene-1,2-disulfonic acid typically involves the sulfonation of anthracene. This process can be carried out using chlorosulfonic acid or sulfuric acid as sulfonating agents. The reaction conditions, such as temperature and concentration of the sulfonating agent, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled sulfonation of anthracene using sulfuric acid under optimized conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Anthracene-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into anthracene derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used
Scientific Research Applications
Anthracene-1,2-disulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of anthracene-1,2-disulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can participate in various chemical reactions, such as forming hydrogen bonds or ionic interactions with other molecules. This interaction can influence the compound’s behavior in different environments, such as in biological systems or industrial processes .
Comparison with Similar Compounds
- Anthracene-1,5-disulfonic acid
- Anthracene-9,10-disulfonic acid
- 9-Anthracene carboxylic acid
Comparison: Anthracene-1,2-disulfonic acid is unique due to the specific positioning of its sulfonic acid groups, which can influence its reactivity and applications. For example, anthracene-1,5-disulfonic acid and anthracene-9,10-disulfonic acid have different sulfonic acid group positions, leading to variations in their chemical behavior and applications .
Properties
CAS No. |
59114-84-0 |
|---|---|
Molecular Formula |
C14H10O6S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
anthracene-1,2-disulfonic acid |
InChI |
InChI=1S/C14H10O6S2/c15-21(16,17)13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)22(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20) |
InChI Key |
VNLFDHDLTYHIKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



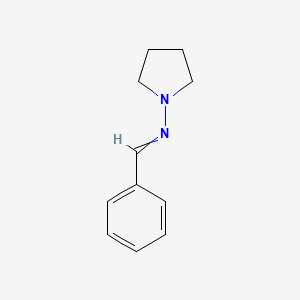
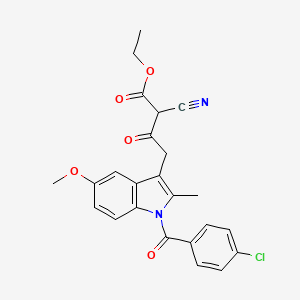

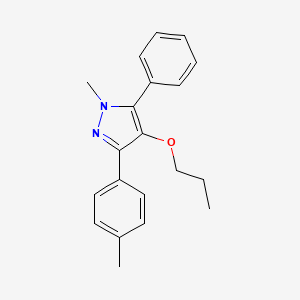
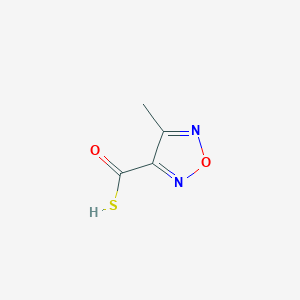
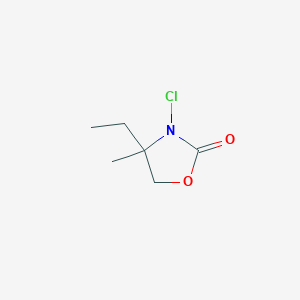
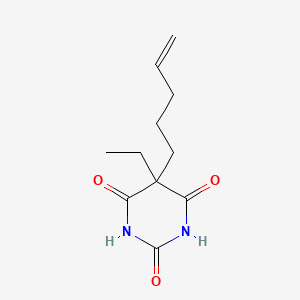
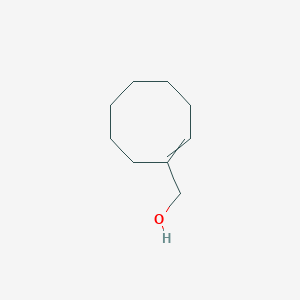
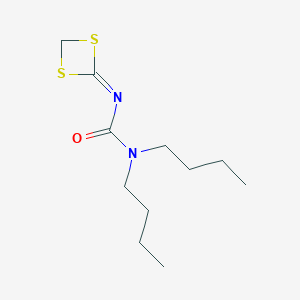
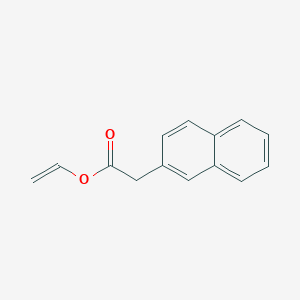
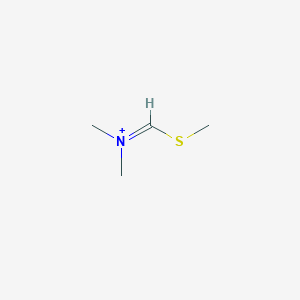
![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)
